molecular formula C10H9NO4 B070978 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one CAS No. 176546-55-7

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one

Cat. No. B070978
CAS RN: 176546-55-7
M. Wt: 207.18 g/mol
InChI Key: JCISGGGXFVAERE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a chromen-2-one core structure, which is a type of oxygen-containing heterocycle . The “4-(Aminomethyl)” part suggests an aminomethyl group attached to the 4th carbon of the chromen-2-one structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the aminomethyl group could make it a potential nucleophile in reactions . The chromen-2-one structure could potentially undergo various reactions depending on the presence and position of other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety information before working with new compounds .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. For example, if it shows biological activity, it could be studied further as a potential therapeutic agent .

properties

IUPAC Name

4-(aminomethyl)-6,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCISGGGXFVAERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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